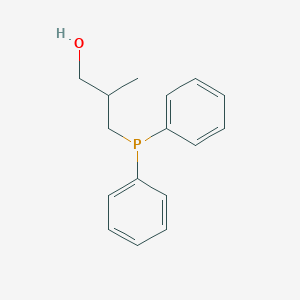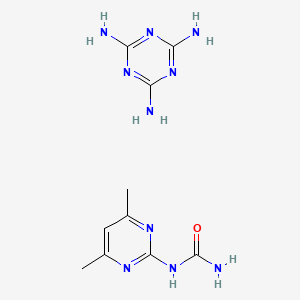
3-(Diphenylphosphanyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylphosphanyl)-2-methylpropan-1-ol is an organophosphorus compound characterized by the presence of a phosphine group attached to a propanol backbone. This compound is notable for its applications in coordination chemistry and catalysis, where it serves as a ligand that can stabilize metal complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphanyl)-2-methylpropan-1-ol typically involves the reaction of diphenylphosphine with an appropriate alkyl halide. One common method is the reaction of diphenylphosphine with 2-methylpropan-1-ol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phosphine group replaces the halide.
Reaction Conditions:
Reagents: Diphenylphosphine, 2-methylpropan-1-ol, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diphenylphosphanyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Substitution: Acid chlorides or alkyl halides in the presence of a base
Coordination: Transition metal salts such as palladium chloride or platinum chloride
Major Products
Oxidation: Diphenylphosphine oxide derivatives
Substitution: Esters or ethers of this compound
Coordination: Metal-phosphine complexes
Aplicaciones Científicas De Investigación
3-(Diphenylphosphanyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: Investigated for its potential in bioconjugation and as a probe for studying biological systems.
Medicine: Explored for its role in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Diphenylphosphanyl)-2-methylpropan-1-ol primarily involves its ability to coordinate with metal centers. The phosphine group donates electron density to the metal, stabilizing the metal complex and facilitating catalytic activity. This coordination can influence various molecular pathways, depending on the specific metal and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
1,3-Bis(diphenylphosphino)propane: A bidentate ligand that can form more stable complexes due to its ability to chelate metals.
Diphenylphosphinopropane: Similar in structure but with different substituents on the propanol backbone.
Uniqueness
3-(Diphenylphosphanyl)-2-methylpropan-1-ol is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the metal complexes it forms, making it valuable in specialized catalytic applications.
Propiedades
Número CAS |
113619-53-7 |
|---|---|
Fórmula molecular |
C16H19OP |
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
3-diphenylphosphanyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C16H19OP/c1-14(12-17)13-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 |
Clave InChI |
GCFPLWLREOHCKX-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)





![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)

![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)
